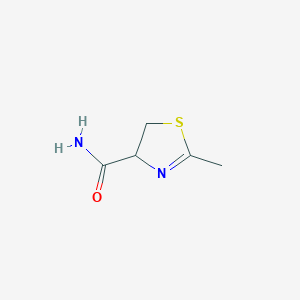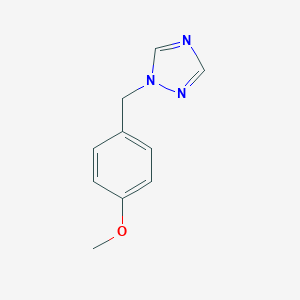
1-(4-甲氧基苄基)-1,2,4-三唑
描述
Synthesis Analysis
The synthesis of 1-(4-Methoxybenzyl)-1,2,4-triazole and related derivatives typically involves multi-component reactions that allow for the formation of the triazole ring. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide, demonstrating the versatility of triazole synthesis methods (Vo, 2020). Additionally, "Click" chemistry has been utilized for the synthesis of 1,2,3-triazole derivatives, indicating the efficiency of this approach in creating densely structured molecules with potential for high proton conductivity (Hao-yuan, 2010).
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). For instance, the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, a related compound, has been reported, showing its crystallization in the triclinic space group and highlighting the importance of structural analysis in understanding these compounds' properties (Ebert et al., 2012).
Chemical Reactions and Properties
1-(4-Methoxybenzyl)-1,2,4-triazole undergoes various chemical reactions that highlight its reactivity and potential functionalization. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates the compound's versatility in forming different derivatives through reactions with other organic molecules (Alotaibi et al., 2018).
Physical Properties Analysis
The physical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. Although specific studies on these properties were not found in the current search, they are generally determined experimentally and are essential for material application and synthesis optimization.
Chemical Properties Analysis
The chemical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, including its stability, reactivity, and potential for further functionalization, are significant for its use in chemical synthesis and material science. For instance, the study of the "Click" ligand for "click" chemistry shows the compound's capability to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, indicating its chemical utility and reactivity (Tale et al., 2015).
科学研究应用
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : “1-(4-Methoxybenzyl)piperazine” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, “1-(4-Methoxybenzyl)piperazine” is used in the synthesis of certain pharmaceuticals .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Unfortunately, the exact details are not provided .
- Results or Outcomes : The outcome of using “1-(4-Methoxybenzyl)piperazine” as an intermediate would be the production of the final pharmaceutical product . The effectiveness of this product would depend on many factors, including the specific drug being produced and the conditions of the synthesis .
-
Neuroscience and Medicine
- Field : Neuroscience and Medicine
- Application : “1-(4-Methoxybenzyl)piperazine” has multifaceted scientific applications and promises to revolutionize our understanding of neuroscience and medicine .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. Unfortunately, the exact details are not provided .
- Results or Outcomes : The outcomes of using “1-(4-Methoxybenzyl)piperazine” in neuroscience and medicine could potentially lead to the emergence of groundbreaking treatments .
- Organic Synthesis
- Field : Organic Chemistry
- Application : “1-(4-Methoxybenzyl)-1,2,4-triazole” is used in the preparation and applications of 4-Methoxybenzyl Esters in Organic Synthesis . These esters are known as an inexpensive “workhorse” protecting group .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Unfortunately, the exact details are not provided .
- Results or Outcomes : The outcome of using “1-(4-Methoxybenzyl)-1,2,4-triazole” in organic synthesis would be the production of the final organic product . The effectiveness of this product would depend on many factors, including the specific compound being produced and the conditions of the synthesis .
-
Synthesis of Complex Organic Architectures
- Field : Organic Chemistry
- Application : “1-(4-Methoxybenzyl)-1,2,4-triazole” is used in the total synthesis of complex organic architectures . These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Unfortunately, the exact details are not provided .
- Results or Outcomes : The outcome of using “1-(4-Methoxybenzyl)-1,2,4-triazole” in organic synthesis would be the production of the final organic product . The effectiveness of this product would depend on many factors, including the specific compound being produced and the conditions of the synthesis .
-
Preparation of PMB Esters
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVAHBDEGBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445675 | |
| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1,2,4-triazole | |
CAS RN |
115201-42-8 | |
| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


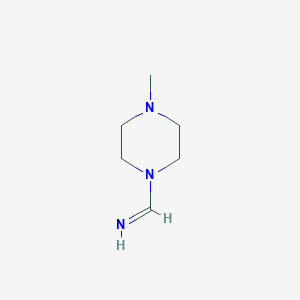
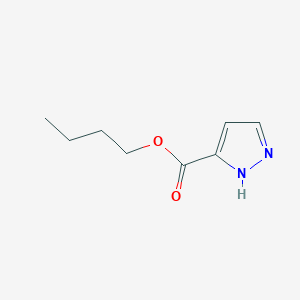
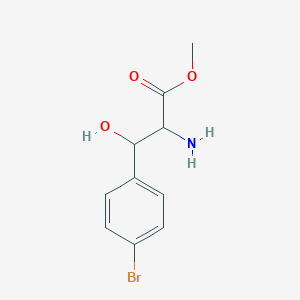
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
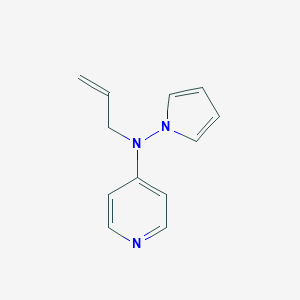
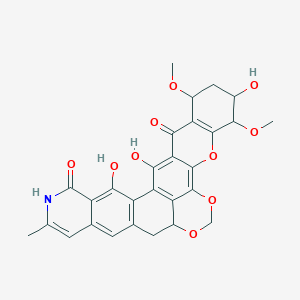
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
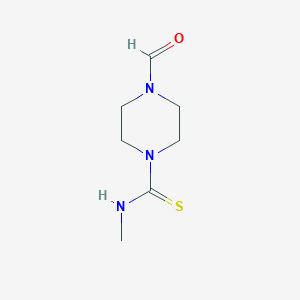
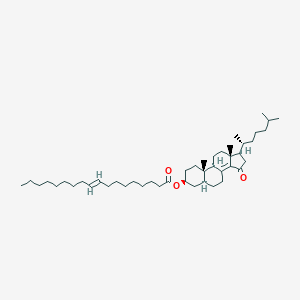
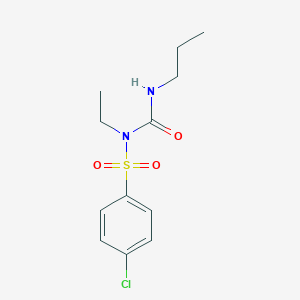

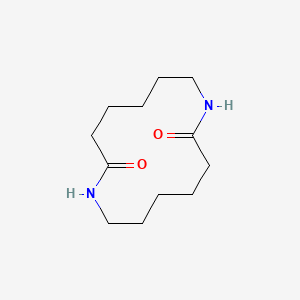
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
